molecular formula C12H14O2 B3192491 1-Phenyl-1,5-hexanedione CAS No. 6303-82-8

1-Phenyl-1,5-hexanedione

Cat. No.: B3192491
CAS No.: 6303-82-8
M. Wt: 190.24 g/mol
InChI Key: SKIYUUSLSVEHAQ-UHFFFAOYSA-N
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Description

1-Phenyl-1,5-hexanedione is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6303-82-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenylhexane-1,5-dione

InChI

InChI=1S/C12H14O2/c1-10(13)6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

SKIYUUSLSVEHAQ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)CCCC(=O)C1=CC=CC=C1

6303-82-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -10° C. solution of 4-acetylbutyric acid (1 mm, 130 mg) in benzene (1.5 cc) and dichloromethane (1.5 cc) was added oxalyl chloride (1.1 mm, 140 mg) followed by a drop of N,N-dimethylformamide; the mixture was then brought to 25° C. for 30 minutes. It was then cooled to -10° C. and AlCl3 (2 mm, 266 mg) was added portion wise and the mixture held at 0° C. for 1 hour. Ice was added, followed by 1N HCl. Then the product was extracted with ethyl acetate (2×10 cc). The organic phase was washed with dilute NaHCO3 /brine and the solvents removed in vacuo to afford the title compound.
Quantity
130 mg
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reactant
Reaction Step One
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140 mg
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reactant
Reaction Step One
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1.5 mL
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solvent
Reaction Step One
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1.5 mL
Type
solvent
Reaction Step One
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Quantity
266 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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